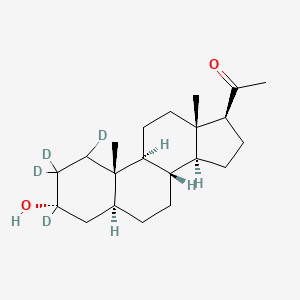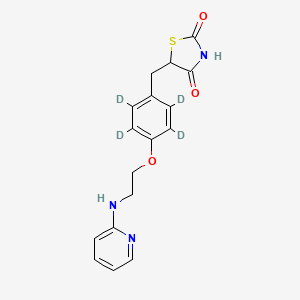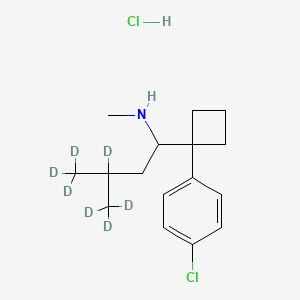
Effusanin A
Übersicht
Beschreibung
Effusanin A is a diterpenoid compound isolated from the plant Rabdosia effusa. It belongs to a class of natural products known for their diverse biological activities, including antibacterial and anticancer properties . This compound, along with its related compounds, has garnered significant interest in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Effusanin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in synthetic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is studied for its antibacterial and anticancer properties.
Medicine: this compound is being investigated for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound in drug discovery programs.
Wirkmechanismus
Target of Action
Effusanin A has been shown to inhibit the production of inflammatory prostaglandins in stimulated RAW 264.7 cells . It may act as an immunosuppressant and also activate the immune system by increasing the expression of CD4+ T-cells and reducing the expression of interleukin-10 (IL-10) .
Mode of Action
This compound interacts with its targets, primarily inflammatory prostaglandins and immune cells, to exert its effects. It inhibits the production of inflammatory prostaglandins, which play a key role in inflammation and pain . Additionally, it increases the expression of CD4+ T-cells, which are crucial for immune response, and reduces the expression of IL-10, an anti-inflammatory cytokine .
Biochemical Pathways
Its impact on CD4+ T-cells and IL-10 also indicates that it may influence immune response pathways .
Result of Action
This compound’s primary result of action is the inhibition of inflammatory prostaglandins and modulation of immune response . This leads to reduced inflammation and potentially enhanced immune response.
Biochemische Analyse
Biochemical Properties
Effusanin A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exerting its antibacterial effects . The interactions between this compound and these enzymes typically involve binding to the active sites, leading to enzyme inhibition. Additionally, this compound may interact with proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis and function, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent modulation of gene expression in mammalian cells . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity without significant toxicity. At higher doses, this compound may cause adverse effects, including toxicity to mammalian cells . Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic effect. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways. For example, this compound can inhibit enzymes involved in bacterial cell wall synthesis, disrupting the production of essential cell wall components . Additionally, this compound may affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These interactions highlight the importance of this compound in modulating metabolic pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the cytoplasm or nucleus, where it interacts with enzymes and regulatory proteins . These interactions can influence the activity of this compound and its effects on cellular processes.
Vorbereitungsmethoden
Effusanin A can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the stems and leaves of Rabdosia effusa using organic solvents. The extract is then subjected to chromatographic techniques to isolate and purify this compound . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Effusanin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions of this compound can yield reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. These reactions often require specific catalysts and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives .
Vergleich Mit ähnlichen Verbindungen
Effusanin A is part of a group of diterpenoids that includes Effusanin B, C, D, and E. These compounds share similar structural features but differ in their biological activities and mechanisms of action . For example:
Effusanin B: Known for its anticancer properties, particularly in inhibiting lung cancer cell proliferation.
Effusanin C: Exhibits antibacterial activity against various bacterial strains.
Effusanin D: Similar to Effusanin C, it also shows antibacterial properties.
Effusanin E: Has been studied for its potential in treating nasopharyngeal carcinoma by inhibiting specific molecular targets.
This compound stands out due to its unique combination of antibacterial and anticancer activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(1S,2S,5R,8S,9S,10S,11R,15S)-9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h11-14,16,21,23-24H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLVZESUZUOWAJ-SLMDOUBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Effusanin A?
A1: this compound is an ent-kaurane diterpenoid. While a full spectroscopic data breakdown isn't available in these papers, its structure was first elucidated in 1984 []. You can find the chemical structure in the original paper.
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research excerpts don't explicitly mention the molecular formula or weight of this compound. You might find this information in the original paper describing its isolation and characterization [].
Q3: What are the known biological activities of this compound?
A3: this compound has demonstrated antiproliferative activity against cancer cells. Studies have shown its effectiveness against DU145 (prostate cancer) [] and LoVo (colon cancer) [] cell lines. Additionally, research indicates it might play a role in inhibiting lung cancer by promoting apoptosis and suppressing angiogenesis [].
Q4: What is the mechanism of action of this compound against cancer cells?
A4: While research on this compound's mechanism is ongoing, one study suggests that it inhibits lung cancer cell proliferation and migration by interfering with the STAT3 and FAK pathways []. Further research is needed to fully elucidate its precise mechanism of action in various cancer types.
Q5: What is the source of this compound?
A6: this compound has been isolated from various plant species belonging to the genus Isodon, formerly known as Rabdosia. Specifically, it has been found in Isodon trichocarpus [], Isodon japonica [], Isodon rubescens [, ], Isodon nervosus [, ], Isodon macrophyllus [], Isodon phyllostachys [], Isodon parvifolius [], Rabdosia effusa [], and Isodon ternifolius [].
Q6: Have there been any in vivo studies conducted on this compound?
A7: Yes, at least one study has explored the in vivo effects of this compound. Research using a zebrafish xenograft model demonstrated that this compound could inhibit tumor growth and spread []. This study also observed anti-angiogenic effects in a transgenic zebrafish model [].
Q7: Are there any known analytical methods for detecting and quantifying this compound?
A9: One study utilized a high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (HPLC–ESI–MS/MS) method to quantify ten diterpenoids, including this compound, in rat bile after administering an Isodon rubescens extract []. This suggests that similar techniques could be employed for the analysis of this compound in various matrices.
Q8: Has the toxicity of this compound been evaluated?
A10: The provided excerpts don't offer detailed insights into the toxicological profile of this compound. While one study mentioned no obvious toxicity in a mouse xenograft model [], comprehensive toxicity studies are crucial to determine its safety profile and potential for clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
